N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

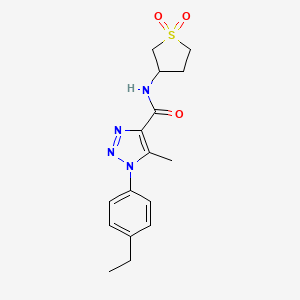

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule characterized by a 1,2,3-triazole core substituted with a 4-ethylphenyl group at the N1 position and a methyl group at the C5 position. The carboxamide moiety is linked to a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone functionality.

The compound’s synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) for triazole formation, followed by carboxamide coupling. Crystallographic tools such as SHELXL and visualization software like ORTEP for Windows are critical for confirming its molecular geometry and packing interactions .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-3-12-4-6-14(7-5-12)20-11(2)15(18-19-20)16(21)17-13-8-9-24(22,23)10-13/h4-7,13H,3,8-10H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFSCUZAURKUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCS(=O)(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 924825-04-7) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 348.4 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 924825-04-7 |

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of triazoles have shown potent antifungal and antibacterial activities.

In a comparative study involving various triazole derivatives, it was found that many synthesized compounds demonstrated a higher inhibition rate against fungal growth compared to the control metronidazole. Among these compounds, certain derivatives exhibited excellent antimicrobial activity, indicating that modifications to the triazole structure can enhance bioactivity .

The mechanism by which this compound exerts its biological effects is likely linked to its interaction with specific biological targets. Studies suggest that compounds with similar structures may act as inhibitors of key enzymes or receptors involved in microbial growth and proliferation .

Study on Antimicrobial Efficacy

A study published in 2021 evaluated a series of triazole derivatives for their antimicrobial activity. The results indicated that compounds with the triazole ring showed significant inhibition against various bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on the structural features of these compounds .

Interaction Studies

Further research focused on understanding how this compound interacts with potassium channels. Preliminary findings suggest that it may act as a G protein-gated inwardly rectifying potassium channel (GIRK) activator. This interaction could have implications for neuromodulation and cardiovascular regulation.

Potential Therapeutic Applications

Given its promising biological activity, this compound may serve as a lead compound in drug development targeting microbial infections or conditions influenced by potassium channel activity. Its unique structure allows for further modifications that could enhance its pharmacological properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. For instance, a study reported that triazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative used .

Anticancer Properties

Another prominent application is in the field of oncology. Triazole compounds have been investigated for their potential to inhibit cancer cell proliferation. A specific derivative of the compound has been shown to induce apoptosis in breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations (around 20 µM) after 48 hours of exposure .

Materials Science

Polymer Chemistry

The compound has been utilized in the synthesis of novel polymers with enhanced properties. For example, it can be incorporated into polymer matrices to improve thermal stability and mechanical strength. A study highlighted the synthesis of a triazole-containing polymer that exhibited improved tensile strength and thermal resistance compared to traditional polymers.

Nanotechnology

In nanotechnology, this compound serves as a precursor for the synthesis of nanoparticles. The triazole moiety facilitates the formation of stable metal nanoparticles with potential applications in drug delivery systems and catalysis. Research has shown that silver nanoparticles synthesized using this compound exhibit enhanced antibacterial properties compared to unmodified silver nanoparticles .

Agricultural Chemistry

Pesticide Development

The compound's structure allows for modifications that enhance its activity as a pesticide. Various derivatives have been synthesized and tested for their effectiveness against agricultural pests. Field trials indicated that certain formulations significantly reduced pest populations while being environmentally benign .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | MIC values between 10-50 µg/mL against E. coli |

| Study B | Anticancer | Induced apoptosis in MCF-7 cells with IC50 ~20 µM |

| Study C | Polymer Chemistry | Improved tensile strength in triazole-containing polymers |

| Study D | Nanotechnology | Enhanced antibacterial activity in silver nanoparticles |

| Study E | Pesticide | Significant reduction in pest populations during field trials |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of 1,2,3-triazole-4-carboxamides, which are widely studied for their bioactivity. Key structural analogs include:

Key Differences and Implications:

Substituents on the Triazole Core: The 4-ethylphenyl group in the target compound enhances lipophilicity compared to the 4-chlorobenzyl group in Compound 167. This may improve membrane permeability but reduce aqueous solubility.

Carboxamide Linkage: The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, which is electron-withdrawing and may enhance metabolic stability compared to the 4-fluorophenethyl group in 169. Sulfones are also known to participate in hydrogen bonding, influencing target affinity .

Additional Functional Groups:

- Compound 169 incorporates a coumarin-derived 2-oxo-2H-chromene scaffold, enabling fluorescence properties and π-π stacking interactions absent in the target compound.

Crystallographic and Computational Analysis

- Structural Refinement: The target compound’s geometry and intermolecular interactions would be refined using SHELXL, a program optimized for small-molecule crystallography. Comparative studies with analogs like 169 would leverage SHELXPRO and WinGX for data processing and visualization .

- Packing Interactions: The sulfone group in the target compound may promote tighter crystal packing via dipole-dipole interactions, whereas coumarin-containing analogs (e.g., 169) exhibit stacking due to aromatic systems.

Hypothesized Bioactivity

- Sulfone-containing triazoles are associated with kinase inhibition (e.g., JAK2, EGFR) due to sulfone-mediated hydrogen bonding .

Data Table: Structural and Computational Parameters

Q & A

Q. What are the optimal synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging substituted phenyl azides and propargyl derivatives under inert atmospheres .

- Step 2 : Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl moiety via nucleophilic substitution or amide coupling, often using DMF or acetonitrile as solvents with K₂CO₃ as a base .

- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC and characterized by NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions and confirm regioselectivity of the triazole ring .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Provides absolute configuration for crystalline derivatives, critical for structure-activity relationship (SAR) studies .

Q. What are the primary biological targets hypothesized for this compound based on structural analogs?

Similar triazole-carboxamide derivatives exhibit activity against:

- Kinases (e.g., tyrosine kinases) due to hydrogen-bonding interactions with ATP-binding pockets .

- Microbial targets (e.g., fungal CYP51), leveraging the sulfone group’s electronegativity .

- Cancer cell lines via apoptosis induction, as observed in analogs with 4-ethylphenyl substituents .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models?

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance or metabolite interference .

- Assay Standardization : Control variables like serum protein binding (e.g., fetal bovine serum in cell cultures) that may reduce effective compound concentration in vitro .

- Dose-Response Calibration : Use Hill slope analysis to compare potency thresholds across models .

Q. What strategies are recommended for designing derivatives to improve target selectivity?

- Substituent Modification : Replace the 4-ethylphenyl group with halogenated or electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

- Prodrug Approaches : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and tissue penetration .

- Computational Screening : Perform molecular docking (e.g., AutoDock Vina) to prioritize derivatives with optimal binding energies .

Q. How should researchers approach conflicting data in reaction yields during scale-up synthesis?

- Parameter Optimization : Systematically vary catalysts (e.g., CuI loading from 5–10 mol%), solvent polarity (DMF vs. acetonitrile), and temperature (RT vs. 60°C) .

- Impurity Profiling : Use HPLC-DAD to identify byproducts (e.g., unreacted azides) and adjust stoichiometry .

- Ultrasound-Assisted Synthesis : Enhance reaction homogeneity and reduce time, as demonstrated in analogous triazole syntheses .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100-ns trajectories to assess binding stability .

- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ values) of substituents with IC₅₀ data from analogous compounds .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives with minor structural changes .

Methodological Considerations

- Synthesis Reproducibility : Document reaction atmosphere (N₂/Ar), moisture levels, and catalyst purity to minimize batch-to-batch variability .

- Biological Assay Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle controls (DMSO) to validate signal-to-noise ratios .

- Data Conflict Resolution : Apply multivariate regression to isolate variables (e.g., solvent polarity vs. temperature) affecting yields or activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.